molecular formula C14H10BrFN2O3S B15212880 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 922718-28-3

7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione

Cat. No.: B15212880
CAS No.: 922718-28-3
M. Wt: 385.21 g/mol
InChI Key: CTCAMORNRUNPNI-UHFFFAOYSA-N
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Description

7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a heterocyclic compound featuring a thiazolo[5,4-b]quinoline core. Key structural attributes include:

  • Substituents: A bromine atom at position 7, a cyclopropyl group at position 9, fluorine at position 6, and methoxy at position 6. These substituents likely influence electronic properties, steric effects, and biological interactions.
  • Molecular framework: The fused thiazole and quinoline rings create a planar structure conducive to π-π stacking and intermolecular interactions, which may enhance binding to biological targets.
  • Potential applications: Structural analogs (e.g., ) suggest roles in antibacterial or kinase-inhibitory applications due to fluorine and cyclopropyl motifs .

Properties

CAS No.

922718-28-3

Molecular Formula

C14H10BrFN2O3S

Molecular Weight

385.21 g/mol

IUPAC Name

7-bromo-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione

InChI

InChI=1S/C14H10BrFN2O3S/c1-21-12-9(15)7(16)4-6-10(12)18(5-2-3-5)14-8(11(6)19)13(20)17-22-14/h4-5H,2-3H2,1H3,(H,17,20)

InChI Key

CTCAMORNRUNPNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1Br)F)C(=O)C3=C(N2C4CC4)SNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.

    Introduction of the isothiazole ring: This step involves the formation of the isothiazole ring through a cyclization reaction with sulfur and nitrogen-containing reagents.

    Fluorination and methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

    Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation could produce a quinoline N-oxide.

Scientific Research Applications

7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.

    Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying the mechanisms of microbial resistance and viral replication.

    Medicine: Its potential anticancer activity is of interest for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of key enzymes involved in microbial or viral replication, or it may bind to receptors that regulate cell growth and proliferation. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Spectral Data (NMR/MS) Biological Relevance
7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4-dione Br (7), C₃H₅ (9), F (6), OCH₃ (8) ~438.3* Not reported in evidence Inferred antibacterial activity
9-Cyclopropyl-6-fluoro-7-(1-piperazinyl)[1,2]thiazolo[5,4-b]quinoline-3,4-dione C₃H₅ (9), F (6), piperazinyl (7) 360.4 MS: m/z 360 (M⁺) Enhanced solubility via piperazinyl
9-Cyclopropyl-4-fluoro-6-oxo[1,2,5]thiadiazolo[3,4-h]quinoline-7-carboxylic acid F (4), C₃H₅ (9), COOH (7) ~363.3 X-ray crystallography confirmed planar structure Potent antibacterial activity
7-[(R)-3-((S)-1-Aminoethyl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4-dione Pyrrolidinyl (7), NH₂, C₃H₅ (9) ~450.5* CAS: 922491-66-5 Improved target binding via amine

*Estimated based on molecular formula.

Halogen vs. Nitrogen-Containing Groups

  • However, it may reduce solubility compared to the piperazinyl analog in , which shows improved aqueous solubility due to the basic piperazine nitrogen .
  • Piperazinyl/Pyrrolidinyl : These substituents introduce hydrogen-bonding capabilities and basicity, improving interactions with polar enzyme pockets (e.g., bacterial gyrase) .

Fluorine and Cyclopropyl Synergy

  • Fluorine at position 6 (target compound) or 4 () enhances electronegativity and metabolic stability. In , fluorine at position 4 significantly increased antibacterial potency .

Methoxy vs. Carboxylic Acid

  • The methoxy group in the target compound may offer moderate electron-donating effects, contrasting with the carboxylic acid in , which introduces acidity and hydrogen-bonding capacity. The latter likely improves target affinity but reduces oral bioavailability .

Biological Activity

7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, including the presence of halogens and a methoxy group, contribute to its diverse biological effects.

Structural Formula

The structural formula of this compound can be represented as follows:

C14H10BrFN2O3S\text{C}_{14}\text{H}_{10}\text{BrF}\text{N}_2\text{O}_3\text{S}

Key Features

  • Bromine Atom : Enhances biological activity by participating in nucleophilic substitution reactions.
  • Cyclopropyl Group : Contributes to the compound's steric properties and may influence receptor binding.
  • Fluorine Atom : Increases lipophilicity and metabolic stability.
  • Methoxy Group : Can enhance solubility and modulate biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline display potent activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7-Bromo-9-cyclopropyl...Staphylococcus aureus≤ 4.0 μg/mL
7-Bromo-9-cyclopropyl...Escherichia coli≤ 8.0 μg/mL
7-Bromo-9-cyclopropyl...C. difficile≤ 1.0 μg/mL

These results suggest that this compound could be a candidate for further development as an antibacterial agent .

Antiviral Activity

The mechanism of action for antiviral activity typically involves inhibition of viral replication through interference with viral enzymes or receptors. Preliminary studies suggest that compounds in this class may inhibit key enzymes involved in viral life cycles .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The presence of specific substituents on the quinoline ring can significantly enhance antiproliferative activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluating the anticancer potential of structurally similar compounds demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis indicated that the presence of electronegative substituents like fluorine was crucial for enhancing anticancer activity .

The biological activity of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial or viral replication.
  • Receptor Interaction : It may bind to specific receptors involved in cell growth regulation.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.

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